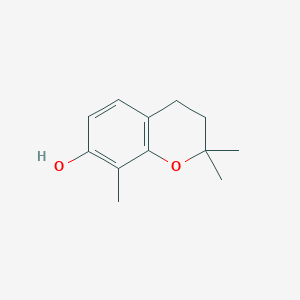
2,2,8-Trimethyl-3,4-dihydrochromen-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,8-Trimethyl-3,4-dihydrochromen-7-ol, also known as Tropolone, is a naturally occurring organic compound. It is a white crystalline solid that has a distinct odor. Tropolone has been found in several plants, including the family of Eucalyptus, and has been used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol is not fully understood. However, it is believed that this compound acts by binding to metal ions and preventing them from participating in various biological processes. This compound has also been found to inhibit the activity of certain enzymes, including tyrosinase.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to exhibit antitumor properties in various cancer cell lines. Additionally, this compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol in lab experiments include its ability to chelate metal ions, its antimicrobial and antifungal properties, and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the scientific research of 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol. One potential direction is the development of novel this compound derivatives that exhibit enhanced antimicrobial, antifungal, and antitumor properties. Another potential direction is the investigation of the mechanism of action of this compound and its derivatives. Additionally, this compound and its derivatives could be explored as potential therapeutic agents for the treatment of various diseases, including cancer and microbial infections.
Conclusion:
In conclusion, this compound is a naturally occurring organic compound that has been extensively studied for its various scientific research applications. Its ability to chelate metal ions, its antimicrobial and antifungal properties, and its ability to inhibit the activity of certain enzymes make it a valuable tool for scientific research. However, its potential toxicity and limited solubility in water are important considerations when using this compound in lab experiments. Further research into this compound and its derivatives could lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
2,2,8-Trimethyl-3,4-dihydrochromen-7-ol can be synthesized through several methods, including the reaction of 2,4,6-trimethylphenol with formaldehyde in the presence of hydrochloric acid. Another method involves the reaction of 2,4,6-trimethylphenol with acetic anhydride in the presence of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
2,2,8-Trimethyl-3,4-dihydrochromen-7-ol has been extensively studied for its various scientific research applications. It has been used as a chelating agent for metal ions, as a corrosion inhibitor, and as a component in the synthesis of various organic compounds. This compound has also been found to exhibit antimicrobial, antifungal, and antitumor properties.
Eigenschaften
| 73290-80-9 | |
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2,2,8-trimethyl-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C12H16O2/c1-8-10(13)5-4-9-6-7-12(2,3)14-11(8)9/h4-5,13H,6-7H2,1-3H3 |
InChI-Schlüssel |
NJZXGYBSNRPLPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OC(CC2)(C)C)O |
Kanonische SMILES |
CC1=C(C=CC2=C1OC(CC2)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Amino-3-(4-chlorophenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283874.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283875.png)
![6-Amino-4-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283877.png)
![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283880.png)
![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283882.png)
![6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283883.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)
![2-[4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B283886.png)
![6-Amino-4-[3-(1-naphthylmethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283887.png)
